3-fluoro-N-hydroxypyridine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-fluoro-N-hydroxypyridine-4-carboxamide, involves several methods. One common approach is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® . This method provides high yields and is widely used in the synthesis of fluorinated compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-hydroxypyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide moiety, which allows for strong binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: A simpler fluorinated pyridine derivative.
N-hydroxypyridine-4-carboxamide: Lacks the fluorine atom but has similar structural features.
4-fluoropyridine-3-carboxamide: Another fluorinated pyridine with a different substitution pattern.
Uniqueness
3-fluoro-N-hydroxypyridine-4-carboxamide is unique due to the combination of the fluorine atom and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-N-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-8-2-1-4(5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
SIQKNQGEBJFIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NO)F |
Origin of Product |
United States |
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